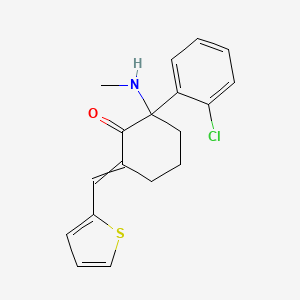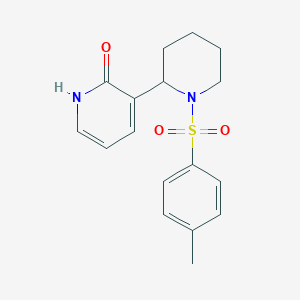
6-Oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxoheptanoate is a chemical compound that belongs to the class of 6-oxo monocarboxylic acids. It is a derivative of heptanoic acid, characterized by the presence of an oxo group at the sixth carbon position. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Oxoheptanoate involves the reaction of 6-chloroacetyl chloride with a nucleophilic reagent in the presence of a condensing agent and phosphorus pentoxide (P2O5). This reaction produces 6-chloroacetyl cyanide, which is then hydrolyzed under acidic conditions and subjected to another nucleophilic substitution reaction to yield the target compound .
Another method involves performing a Grignard reaction on 1-bromo-5-chloropentane with magnesium to obtain a Grignard reagent. This reagent is then condensed with diethyl oxalate, followed by hydrolysis and purification to produce this compound .
Industrial Production Methods
The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations to enhance yield and reduce production costs. The use of efficient condensing agents and controlled reaction conditions ensures high purity and minimal side reactions, making the process suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-Oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the oxo group with other functional groups, leading to a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution reactions can generate a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
6-Oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for bioactive molecules.
Industry: This compound is used in the production of specialty chemicals, polymers, and other industrial products .
Mecanismo De Acción
The mechanism of action of 6-Oxoheptanoate involves its interaction with specific molecular targets and pathways. The oxo group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as a substrate for enzymes, influencing metabolic processes and biochemical pathways. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in both biological and chemical contexts .
Comparación Con Compuestos Similares
Similar Compounds
3-Isopropenyl-6-oxoheptanoic acid: This compound is similar in structure but has an isopropenyl group at the third carbon position.
3-Isopropenyl-6-oxoheptanoate: The conjugate base of 3-isopropenyl-6-oxoheptanoic acid, differing in its ionic form.
(3S)-3-Isopropenyl-6-oxoheptanoate: A stereoisomer of 3-isopropenyl-6-oxoheptanoate, with a specific spatial arrangement of atoms.
Uniqueness
6-Oxoheptanoate is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties. Its ability to undergo a wide range of chemical reactions makes it valuable in synthetic chemistry and industrial applications. Additionally, its potential biological activities and applications in medicine further highlight its significance .
Propiedades
Fórmula molecular |
C7H11O3- |
|---|---|
Peso molecular |
143.16 g/mol |
Nombre IUPAC |
6-oxoheptanoate |
InChI |
InChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10)/p-1 |
Clave InChI |
IZOQMUVIDMLRDC-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)CCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B11819013.png)



![[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate](/img/structure/B11819052.png)
![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)







![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)
